ANILINE, 4,4'-METHYLENEBIS(o-ISOPROPYL-

Epoxy Curing Pot Life Differential Scanning Calorimetry

Aniline, 4,4'-Methylenebis(o-isopropyl-), systematically named 4-[(4-amino-3-propan-2-ylphenyl)methyl]-2-propan-2-ylaniline, belongs to the class of aromatic diamines commonly used as curing agents for epoxy resins and chain extenders for polyurethanes. Its structure features two aniline rings linked by a methylene bridge, each with a sterically bulky ortho-isopropyl substituent.

Molecular Formula C19H26N2
Molecular Weight 282.4 g/mol
CAS No. 19900-66-4
Cat. No. B13737990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameANILINE, 4,4'-METHYLENEBIS(o-ISOPROPYL-
CAS19900-66-4
Molecular FormulaC19H26N2
Molecular Weight282.4 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C=CC(=C1)CC2=CC(=C(C=C2)N)C(C)C)N
InChIInChI=1S/C19H26N2/c1-12(2)16-10-14(5-7-18(16)20)9-15-6-8-19(21)17(11-15)13(3)4/h5-8,10-13H,9,20-21H2,1-4H3
InChIKeyZDVQGDLMKMWKJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for 4,4'-Methylenebis(2-isopropylaniline) (CAS 19900-66-4) as an Epoxy Curing Agent


Aniline, 4,4'-Methylenebis(o-isopropyl-), systematically named 4-[(4-amino-3-propan-2-ylphenyl)methyl]-2-propan-2-ylaniline, belongs to the class of aromatic diamines commonly used as curing agents for epoxy resins and chain extenders for polyurethanes. Its structure features two aniline rings linked by a methylene bridge, each with a sterically bulky ortho-isopropyl substituent. This structural motif places it within a family of 4,4'-methylene-bis(2-alkylanilines), where its specific properties are a direct consequence of the isopropyl group's size and branching. [1]

Why In-Class Aromatic Diamine Curing Agents Cannot Replace 4,4'-Methylenebis(2-isopropylaniline)


The family of 4,4'-methylenebis(2-alkylanilines) exhibits deep and quantifiable performance divergences based on the ortho-alkyl substituent. A simple interchange between 4,4'-Methylenebis(2-isopropylaniline) and its closest analogs, such as unsubstituted 4,4'-methylenedianiline (MDA) or 4,4'-methylenebis(2-ethylaniline), will fundamentally alter critical processing and performance parameters. These include the compound's physical state at room temperature, its pot life, and the heat-distortion temperature of the final cured epoxy network. Therefore, direct substitution without reformulation is not scientifically justifiable and will lead to predictable failure in applications that depend on the specific balance of properties provided by the di-isopropyl substitution pattern. [1]

Quantitative Performance Differentiation of 4,4'-Methylenebis(2-isopropylaniline) from Close Analogs


Head-to-Head Pot Life Advantage Over 4,4'-Methylenedianiline (MDA) for Improved Processing

In a direct comparison, the target compound, 4,4'-methylenebis(2-isopropylaniline), demonstrates a significantly longer pot life than its non-alkylated analog, 4,4'-methylenedianiline (MDA). This is quantified by a lower peak exothermic temperature of 107°C, compared to 127°C for MDA when reacted with a standard epoxy resin. This lower reactivity directly translates into a longer working time. The structural basis for this differentiation lies in the steric hindrance of the ortho-isopropyl groups, which reduces the nucleophilic reactivity of the amine. [1]

Epoxy Curing Pot Life Differential Scanning Calorimetry Reaction Kinetics

Lower Heat Distortion Temperature (HDT) vs. MDA, Enabling a Differentiated Performance Window

When used to cure a common bisphenol-A epoxy resin (Epon 828), 4,4'-methylenebis(2-isopropylaniline) yields a cured network with a heat-distortion temperature (HDT) of 116°C. This represents a significant and quantifiable difference from 4,4'-methylenedianiline (MDA), which achieves an HDT of 165°C under identical conditions. The ~50°C difference is a direct result of the isopropyl substituents reducing cross-link density and chain rigidity. This creates a distinct application window for the target compound where a balance of thermal performance and other properties like toughness is required. [1]

Heat Deflection Temperature Epoxy Curing Thermal Analysis Material Selection

Liquid Physical State at Room Temperature for Formulation Advantages Over Solid Analogues

A critical differentiator between 4,4'-methylenebis(2-isopropylaniline) and key solid analogs is its physical state. The patent explicitly states that this compound, along with other selected 4,4'-methylene-bis(2-alkylanilines), is a liquid at room temperature (20-25°C). In contrast, both the reference standard 4,4'-methylenedianiline (MDA) and the closely related 4,4'-methylenebis(2-ethylaniline) are solids with melting points of 63°C and 45.5-46.5°C, respectively. The ortho-isopropyl substituent sterically inhibits crystallization, a property not achieved by ethyl or methyl groups. [1]

Formulation Viscosity Processability Physical State Epoxy Curing Agent

Procurement-Driven Application Scenarios for 4,4'-Methylenebis(2-isopropylaniline)


Large-Part Composite Fabrication Requiring Extended Out-Time

The 20°C lower peak exotherm and correspondingly longer pot life, directly compared to MDA [1], makes this compound the primary choice for manufacturing thick-section or geometrically complex epoxy composites via processes like vacuum-assisted resin transfer molding (VARTM) or wet lay-up. The extended working time prevents premature gelation before the mold is completely filled, ensuring the production of void-free, high-integrity parts.

Ambient-Temperature Processing for Adhesives and Coatings

Its state as a liquid at 20-25°C, in direct contrast to solid competitors like MDA [1], eliminates the need for heated application equipment. This makes it a key material for formulating 2-component epoxy adhesives and industrial maintenance coatings intended for field application at ambient temperatures, where heating is impractical.

Formulation of Epoxy Resins with a Moderated Thermal Profile

The quantifiably lower heat-distortion temperature of 116°C, compared to 165°C for MDA [1], positions this curing agent for applications where a high HDT is not the primary requirement, but a balance of thermal resistance and mechanical toughness is desired. This is particularly relevant for encapsulants and structural adhesives where excessive brittleness at the expense of higher HDT is detrimental.

Quote Request

Request a Quote for ANILINE, 4,4'-METHYLENEBIS(o-ISOPROPYL-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.